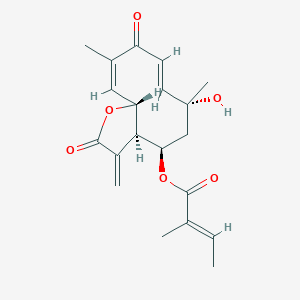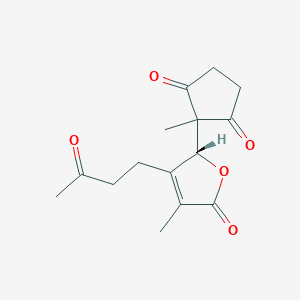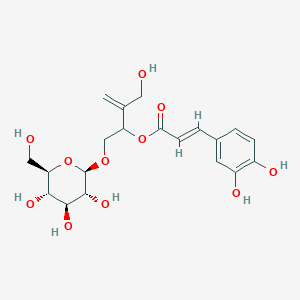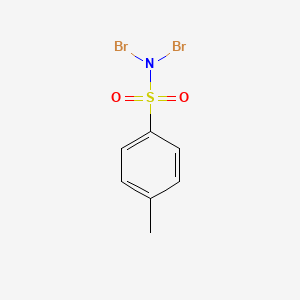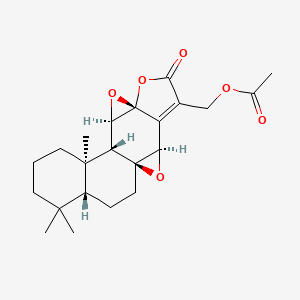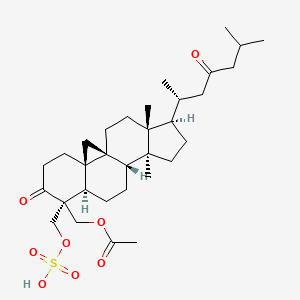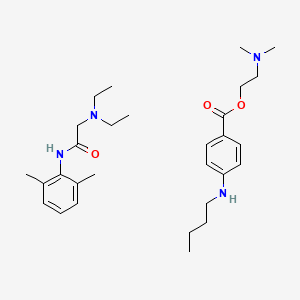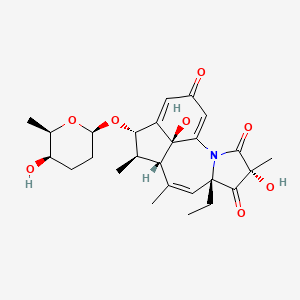
Lumateperone
Descripción general
Descripción
Lumateperone is a second generation (atypical) antipsychotic agent that is used in the treatment of schizophrenia. Lumateperone is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.
Aplicaciones Científicas De Investigación
Lumateperone as a Novel Treatment for Schizophrenia
Lumateperone, also known as ITI-007, represents a groundbreaking approach in the treatment of schizophrenia. It functions through a synergistic modulation of serotonin, dopamine, and glutamate neurotransmitter systems. This unique mechanism, which involves acting as a potent antagonist at 5-HT2A receptors, a serotonin reuptake inhibitor, and a dopamine phosphoprotein modulator, has shown effectiveness in improving symptoms of schizophrenia. Clinical trials have demonstrated its significant efficacy over placebo in improving schizophrenia symptoms, including those with comorbid depression and prominent negative symptoms (Blair, 2020), (Vanover et al., 2018), (Davis et al., 2018).
Lumateperone's Potential in Treating Other Neuropsychiatric Disorders
Beyond schizophrenia, lumateperone shows promise in addressing a range of other psychiatric and neurological conditions. Its multifunctional modulation of the serotoninergic system suggests potential as a precognitive, antipsychotic, antidepressant, and anxiolytic agent. Lumateperone is being explored for the treatment of behavioral symptoms in dementia and Alzheimer's disease, sleep disturbances, and bipolar depression. Its safety profile, showing minimal extrapyramidal side effects and no significant changes in cardiometabolic or endocrine characteristics, supports further investigation in these areas (Mohamed, 2022), (Mazza et al., 2020).
Potential as a Treatment for Bipolar Depression
Lumateperone has been investigated in the context of bipolar depression, with a focus on its ability to modulate neurotransmission. This includes a study examining its efficacy in patients with bipolar I or II disorder experiencing a major depressive episode. The results of these studies have been promising, indicating the potential of lumateperone as a treatment option for bipolar depression (D'Souza et al., 2021).
Exploration of Lumateperone's Effects on Inflammation and Mood Regulation
There is growing interest in the potential anti-inflammatory actions of lumateperone. Studies have indicated that it may reduce levels of proinflammatory cytokines, thereby possibly impacting depressive symptoms. This adds another dimension to its multifaceted therapeutic potential, particularly in the context of depression and other mood disorders where inflammation plays a role (Dutheil et al., 2022).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIIHACBCFLJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caplyta | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




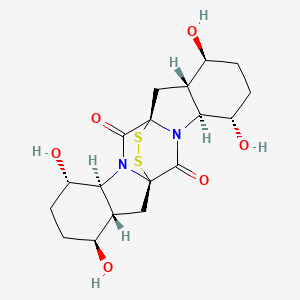
![(3S,4S)-3-[2,6-dihydroxy-4-(2-methyloctan-2-yl)phenyl]-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid](/img/structure/B1244278.png)
